molecular formula C26H29N3O3 B2357221 Ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922120-99-8

Ethyl 4-(4-benzylpiperidin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2357221
M. Wt: 431.536
InChI Key: VSIQQOUSBCZKAD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several functional groups suggests that it could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. These properties might include melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Here’s a brief summary of that research:

  • Application Summary : The research focuses on the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis . The study introduces a radical approach to catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
  • Methods of Application : The researchers used a radical approach for the protodeboronation. Paired with a Matteson–CH2–homologation, their protocol allows for formal anti-Markovnikov alkene hydromethylation .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Application Summary : The research focuses on the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis . The study introduces a radical approach to catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
  • Methods of Application : The researchers used a radical approach for the protodeboronation. Paired with a Matteson–CH2–homologation, their protocol allows for formal anti-Markovnikov alkene hydromethylation .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Application Summary : The research focuses on the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis . The study introduces a radical approach to catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
  • Methods of Application : The researchers used a radical approach for the protodeboronation. Paired with a Matteson–CH2–homologation, their protocol allows for formal anti-Markovnikov alkene hydromethylation .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling, storage, and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its chemical reactivity, potential uses in synthesis, or biological activity .

properties

IUPAC Name

ethyl 4-(4-benzylpiperidin-1-yl)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-3-32-26(31)25-23(18-24(30)29(27-25)22-11-9-19(2)10-12-22)28-15-13-21(14-16-28)17-20-7-5-4-6-8-20/h4-12,18,21H,3,13-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIQQOUSBCZKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-benzylpiperidin-1-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

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